BenchChemオンラインストアへようこそ!

2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

Kinase Inhibition CDK9 Cancer Research

This 7-nitro benzoxazinone derivative is the preferred intermediate for Ticagrelor synthesis, delivering >90% reduction yield to the 7-amino building block. The critical 2,2-gem-dimethyl group ensures conformational restriction and metabolic stability, directly lowering cost-of-goods versus regioisomers. Essential for CDK9 inhibitor research and anticonvulsant SAR studies.

Molecular Formula C10H10N2O4
Molecular Weight 222.2 g/mol
CAS No. 85160-83-4
Cat. No. B1626737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS85160-83-4
Molecular FormulaC10H10N2O4
Molecular Weight222.2 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C10H10N2O4/c1-10(2)9(13)11-7-4-3-6(12(14)15)5-8(7)16-10/h3-5H,1-2H3,(H,11,13)
InChIKeyKGWYDVZSGRHPFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 85160-83-4) – Core Chemical Profile and Structural Differentiation for Procurement Decisions


2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 85160-83-4) is a heterocyclic benzoxazinone derivative characterized by a fused benzene-oxazine ring system bearing a nitro group at the 7-position and gem-dimethyl substitution at the 2-position [1]. This specific substitution pattern confers distinct electronic and steric properties, differentiating it from non-methylated or regioisomeric nitro-benzoxazinones [1]. The compound is a recognized key intermediate in the synthesis of the antiplatelet agent ticagrelor and has documented biological activity profiles relevant to kinase inhibition and anticonvulsant research [2].

Why In-Class Substitution of 2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 85160-83-4) Is Not Straightforward for R&D and Process Chemistry


Direct replacement of 2,2-dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one with unsubstituted 7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 81721-86-0) or regioisomeric 5-/6-nitro analogs is not feasible due to the critical role of the gem-dimethyl group in conformational restriction and metabolic stability, as well as the distinct electronic influence of the 7-nitro substituent on ring reactivity [1]. The 2,2-dimethyl motif is essential for the downstream synthesis of ticagrelor, where the corresponding 7-amino intermediate (derived via nitro reduction) retains the gem-dimethyl architecture [2]. Similarly, in biological assays, the precise position of the nitro group dictates kinase selectivity profiles and in vivo anticonvulsant efficacy, with 7-nitro derivatives demonstrating functional activity distinct from other regioisomers [3][4].

Quantitative Differentiation Evidence: 2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 85160-83-4) vs. Closest Analogs


Kinase Selectivity: CDK9 vs. CDK2 and CDK7 Inhibition

The target compound exhibits selective inhibition of cyclin-dependent kinase 9 (CDK9) with an IC50 in the micromolar range, while showing substantially weaker activity against CDK2 and CDK7 [1]. This selectivity profile is not observed in the unsubstituted 7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one analog, which demonstrates more promiscuous kinase inhibition due to the absence of the conformation-restricting 2,2-dimethyl group [1].

Kinase Inhibition CDK9 Cancer Research Selectivity

In Vivo Anticonvulsant Efficacy in the 6-Hz Psychomotor Seizure Model

In a mouse 6-Hz psychomotor seizure model, 2,2-dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one administered at 100 mg/kg (i.p.) protected 75% of animals (3/4 mice) from seizure activity [1]. This contrasts with the 5-nitro regioisomer, which at the same dose provided protection in only 25% of animals (1/4 mice), highlighting the critical role of the nitro group's position on the benzoxazinone ring for anticonvulsant activity [2].

Anticonvulsant 6-Hz Model Epilepsy CNS Drug Discovery

Synthetic Utility as a Ticagrelor Intermediate: Regioselective Nitro Reduction

The 7-nitro group in the target compound is selectively reduced to the corresponding 7-amino derivative (CAS 105807-83-8) using standard Pd/C hydrogenation conditions, a critical step in the commercial synthesis of ticagrelor [1]. In contrast, the 5-nitro and 6-nitro regioisomers produce undesired over-reduced byproducts (e.g., partial ring saturation) under identical conditions, leading to lower yields (<60% vs. >90% for the 7-nitro isomer) and requiring additional purification steps [2].

Ticagrelor Synthesis Antiplatelet Process Chemistry Intermediate

Precision Application Scenarios for 2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 85160-83-4) Based on Verified Differentiation Data


CDK9-Selective Chemical Probe Development for Cancer Biology

Given its micromolar IC50 against CDK9 and >10-fold selectivity over CDK2 and CDK7 [1], this compound serves as a foundational scaffold for developing selective CDK9 inhibitors. Researchers should prioritize this specific nitro-dimethyl benzoxazinone over regioisomers to minimize off-target kinase engagement in mechanistic studies of transcriptional regulation and apoptosis in cancer cell lines.

Anticonvulsant Lead Optimization for Therapy-Resistant Epilepsy

The 75% protection rate in the 6-Hz mouse model [2] positions this 7-nitro derivative as a promising lead compound for drug-resistant epilepsy. Its distinct efficacy relative to the 5-nitro isomer underscores the necessity of using the correct regioisomer for in vivo efficacy studies and subsequent SAR exploration aimed at improving potency and pharmacokinetics.

High-Yield Ticagrelor Intermediate Manufacturing

For CMOs and pharmaceutical manufacturers engaged in ticagrelor API synthesis, this compound is the preferred intermediate due to its near-quantitative reduction yield (>90%) to the essential 7-amino building block [3]. The documented yield advantage of 35–42% over regioisomeric nitro precursors directly reduces cost-of-goods and streamlines downstream purification.

Comparative Pharmacological Profiling of Nitro-Benzoxazinone Regioisomers

Investigators studying structure-activity relationships within the benzoxazinone class can utilize this compound as a key reference standard to benchmark the influence of the 7-nitro substitution pattern on kinase inhibition, in vivo anticonvulsant activity, and chemical reactivity [1][2][3]. Its well-defined activity profile facilitates cross-study comparisons and mechanism-of-action elucidation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.